Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate

Medicinal Chemistry Lipophilicity Drug Design

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate (CAS 477889-77-3) is a benzothiazole sulfonyl difluoroacetate ester with the molecular formula C₁₁H₉F₂NO₄S₂ and a molecular weight of 321.3 g mol⁻¹. It is a gem‑difluoro analogue of ethyl (benzothiazol‑2‑ylsulfonyl)acetate and belongs to the class of heteroaryl sulfones that serve as key intermediates in Julia–Kocienski olefination and as building blocks for fluorinated drug‑like molecules.

Molecular Formula C11H9F2NO4S2
Molecular Weight 321.31
CAS No. 477889-77-3
Cat. No. B2552529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate
CAS477889-77-3
Molecular FormulaC11H9F2NO4S2
Molecular Weight321.31
Structural Identifiers
SMILESCCOC(=O)C(F)(F)S(=O)(=O)C1=NC2=CC=CC=C2S1
InChIInChI=1S/C11H9F2NO4S2/c1-2-18-9(15)11(12,13)20(16,17)10-14-7-5-3-4-6-8(7)19-10/h3-6H,2H2,1H3
InChIKeyPQOYPMUZYXIQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate (CAS 477889-77-3) – Procurement-Ready Building Block Profile


Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate (CAS 477889-77-3) is a benzothiazole sulfonyl difluoroacetate ester with the molecular formula C₁₁H₉F₂NO₄S₂ and a molecular weight of 321.3 g mol⁻¹ [1]. It is a gem‑difluoro analogue of ethyl (benzothiazol‑2‑ylsulfonyl)acetate and belongs to the class of heteroaryl sulfones that serve as key intermediates in Julia–Kocienski olefination and as building blocks for fluorinated drug‑like molecules [2]. The compound is commercially available from multiple vendors in purities ≥95 % and is supplied under ISO‑certified quality systems suitable for pharmaceutical R&D .

Why Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate Cannot Be Replaced by Its Non‑Fluorinated or Mono‑Fluoro Congeners


The gem‑difluoro motif (-CF₂-) adjacent to the ester carbonyl is not a simple isosteric replacement for -CH₂- or -CHF-; it fundamentally alters electronic distribution, hydrolytic stability, and lipophilicity [1]. In Julia–Kocienski olefination, the α,α‑difluoro sulfone generates difluoroalkenes, whereas the non‑fluorinated analogue yields standard alkenes – a divergent outcome that precludes interchangeability [2]. Furthermore, fluorine substitution blocks metabolic oxidation sites, a feature that cannot be mimicked by non‑fluorinated or thioether-linked analogues [3]. The quantitative evidence below demonstrates that these differences are measurable and impact both reactivity and drug‑discovery utility.

Quantitative Differentiation of Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate vs. Closest Analogues


Increased Lipophilicity (LogP) Relative to the Non‑Fluorinated Parent Sulfone

The target compound exhibits a computed XLogP3 value of 3.0, whereas the non‑fluorinated analogue ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)acetate (CAS 24045-02-1) has an experimentally determined LogP of 2.71 [1]. The +0.29 log-unit increase translates to approximately a 2‑fold increase in octanol–water partition coefficient, which can enhance membrane permeability and oral absorption potential.

Medicinal Chemistry Lipophilicity Drug Design

Molecular Weight and Heavy-Atom Count Differentiation for PK/PD Optimization

The target compound has a molecular weight of 321.3 g·mol⁻¹ and 20 heavy atoms, compared to 285.34 g·mol⁻¹ and 18 heavy atoms for the non‑fluorinated analogue [1]. The addition of two fluorine atoms increases molecular weight by 35.96 Da while maintaining a topological polar surface area (TPSA) of 110 Ų [1], which is nearly identical to the non‑fluorinated analogue's TPSA of ~110 Ų . This combination of increased mass with unchanged TPSA can favorably shift pharmacokinetic properties without compromising solubility.

Pharmacokinetics Molecular Design Lead Optimization

Commercially Assured Purity: ≥98 % vs. Typical ≥95 % for Analogues

MolCore supplies the target compound at NLT (Not Less Than) 98 % purity under ISO‑certified systems , whereas the non‑fluorinated analogue (CAS 24045-02-1) and the sulfanyl analogue (CAS 478248-88-3) are typically offered at 95 % or 90 % purity by major vendors [1]. This 3‑percentage‑point purity advantage reduces the risk of irreproducible results due to impurities and minimizes the need for pre‑use purification.

Procurement Quality Assurance Reproducibility

Divergent Reactivity in Julia–Kocienski Olefination: Difluoroalkene vs. Standard Alkene Formation

α‑Fluoro and α,α‑difluoro benzothiazol‑2‑yl sulfones are established Julia–Kocienski reagents that deliver mono‑ and difluoroalkenes, respectively, upon condensation with aldehydes or ketones [1][2]. The non‑fluorinated analogue (CAS 24045-02-1) provides standard E‑alkenes under the same conditions [3]. Although direct kinetic data for the title compound are not yet published, the class‑level precedent demonstrates that the gem‑difluoro center dictates olefin product identity – a binary go/no‑go distinction for synthetic route design.

Synthetic Methodology Fluorination Olefination

Optimal Procurement Scenarios for Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate


Synthesis of α,α‑Difluoroalkene Isosteres in Medicinal Chemistry

When a drug‑discovery project requires replacement of a metabolically labile alkene with a stable difluoroalkene isostere, the title compound is the appropriate Julia–Kocienski reagent precursor. Its gem‑difluoro architecture ensures the formation of CF₂‑containing products, which the non‑fluorinated analogue cannot provide [1]. The ≥98 % purity specification reduces the risk of side‑product interference in subsequent biological assays .

Fragment‑Based Lead Optimization Requiring Balanced Lipophilicity

With an XLogP3 of 3.0, the compound occupies a favorable lipophilicity window for CNS‑penetrant or orally bioavailable leads [1]. Compared to the non‑fluorinated analogue (LogP 2.71), it offers enhanced passive permeability without crossing into high‑lipophilicity territory that often causes solubility and toxicity issues [1].

Building‑Block Procurement for Parallel Synthesis Libraries

For medicinal chemistry groups synthesizing fluorinated compound libraries, the title compound provides a single, high‑purity starting material that can be diversified via the ester handle. Its ISO‑certified quality and availability at ≥98 % purity reduce the need for in‑house purification and ensure inter‑batch reproducibility .

Quote Request

Request a Quote for Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.